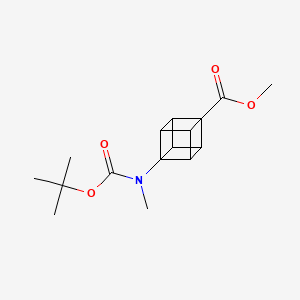
(1r,2R,3R,4s,5s,6S,7S,8r)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r,2R,3R,4s,5s,6S,7S,8r)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate is a complex organic compound with a unique cubane structure The cubane framework is a highly strained, cubic arrangement of eight carbon atoms, which imparts distinct chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2R,3R,4s,5s,6S,7S,8r)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cubane core, followed by functionalization to introduce the tert-butoxycarbonyl (Boc) protecting group and the methylamino group. The reaction conditions often require the use of strong bases, such as sodium hydride, and various organic solvents, including tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. The scalability of the synthesis would also be a critical factor in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(1r,2R,3R,4s,5s,6S,7S,8r)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The cubane core can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the functional groups attached to the cubane core.
Substitution: Nucleophilic substitution reactions can be employed to replace the Boc protecting group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cubane core can yield cubane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized cubane compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1r,2R,3R,4s,5s,6S,7S,8r)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound can be used to study the effects of cubane-containing molecules on biological systems. Its structural rigidity and unique electronic properties make it an interesting candidate for drug design and development.
Medicine
In medicine, this compound has potential applications as a pharmacophore in the design of new therapeutic agents. Its ability to interact with biological targets in a specific manner could lead to the development of novel drugs with improved efficacy and selectivity.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its cubane core provides a rigid framework that can enhance the mechanical and thermal stability of materials.
Mecanismo De Acción
The mechanism of action of (1r,2R,3R,4s,5s,6S,7S,8r)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cubane core’s unique electronic properties allow it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects. The pathways involved in these interactions can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1r,2R,3R,4s,5s,6S,7S,8r)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate include other cubane derivatives, such as cubane-1,4-dicarboxylic acid and cubane-1,4-diamine. These compounds share the cubane core structure but differ in the functional groups attached to the core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C16H21NO4 |
|---|---|
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cubane-1-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-14(2,3)21-13(19)17(4)16-9-6-10(16)8-11(16)7(9)15(6,8)12(18)20-5/h6-11H,1-5H3 |
Clave InChI |
LBDHUGYIYQZVEW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C12C3C4C1C5C2C3C45C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B11766210.png)
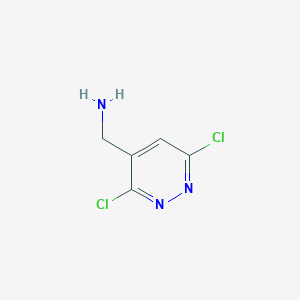
![(4aR,7aR)-rel-6,6-Difluorooctahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B11766214.png)

![3-Iodothieno[3,2-b]pyridine](/img/structure/B11766240.png)
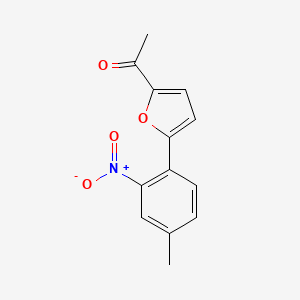
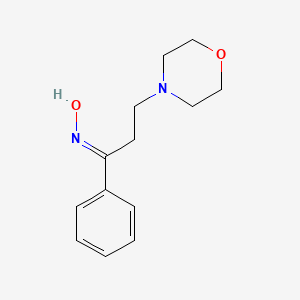
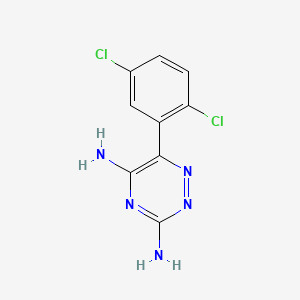

![Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11766266.png)
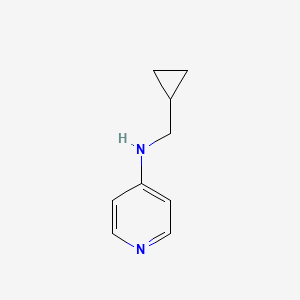
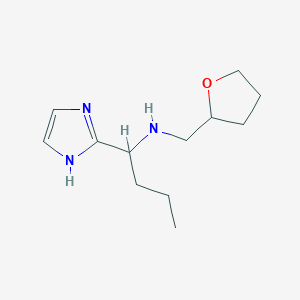

![6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B11766286.png)
